Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate
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Overview
Description
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is a chemical compound with the molecular formula C12H9NO4. It is known for its unique structure, which includes a phthalimide moiety and an acrylate ester group. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with glycine to form phthalimide, which is then reacted with methyl acrylate under basic conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acrylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The phthalimide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or modify protein function, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate
- Methyl 2-(1,3-dioxoisoindol-2-yl)propanoate
- Methyl 2-(1,3-dioxoisoindol-2-yl)but-2-enoate
Uniqueness
Methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate is unique due to its combination of the phthalimide and acrylate ester groups, which confer distinct reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7(12(16)17-2)13-10(14)8-5-3-4-6-9(8)11(13)15/h3-6H,1H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVYRWKJPFHXTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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